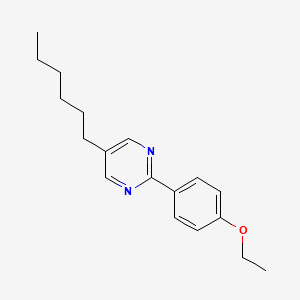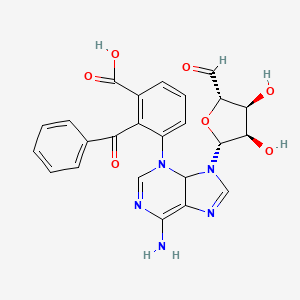
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a purine base, a tetrahydrofuran ring, and a benzoylbenzoic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine base, the attachment of the tetrahydrofuran ring, and the introduction of the benzoylbenzoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. Industrial production also requires adherence to safety and environmental regulations to minimize the impact on workers and the environment.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Researchers are investigating its potential therapeutic applications, such as its ability to modulate biological pathways involved in disease.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3,9-dihydro-2H-purine-2-thione
- 3-{4-[2-({6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl}amino)ethyl]phenyl}propanoic acid hydrochloride
Uniqueness
What sets 3-(6-Amino-9-((2R,3R,4S,5S)-5-formyl-3,4-dihydroxytetrahydrofuran-2-yl)-4,9-dihydro-3H-purin-3-yl)-2-benzoylbenzoic acid apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that are not observed with other compounds.
Eigenschaften
Molekularformel |
C24H21N5O7 |
|---|---|
Molekulargewicht |
491.5 g/mol |
IUPAC-Name |
3-[6-amino-9-[(2R,3R,4S,5S)-5-formyl-3,4-dihydroxyoxolan-2-yl]-4H-purin-3-yl]-2-benzoylbenzoic acid |
InChI |
InChI=1S/C24H21N5O7/c25-21-17-22(29(10-26-17)23-20(33)19(32)15(9-30)36-23)28(11-27-21)14-8-4-7-13(24(34)35)16(14)18(31)12-5-2-1-3-6-12/h1-11,15,19-20,22-23,32-33H,25H2,(H,34,35)/t15-,19-,20-,22?,23-/m1/s1 |
InChI-Schlüssel |
ASIBCQTYSHKBMG-QXEQJZLKSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2N3C=NC(=C4C3N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)C=O)O)O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2N3C=NC(=C4C3N(C=N4)C5C(C(C(O5)C=O)O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-Chloro-4-propoxypyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12920332.png)

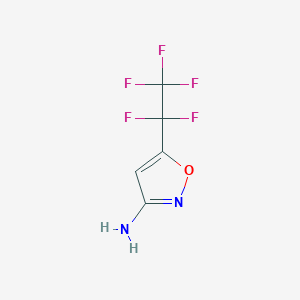
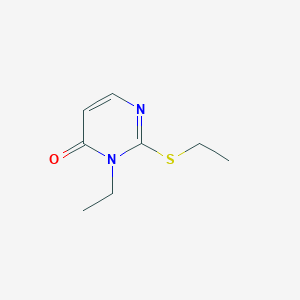


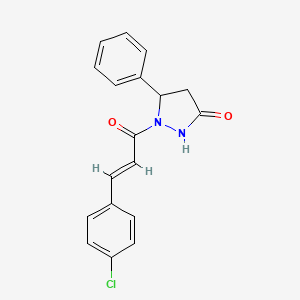
![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
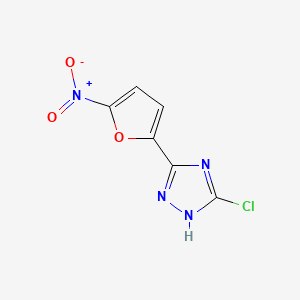
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
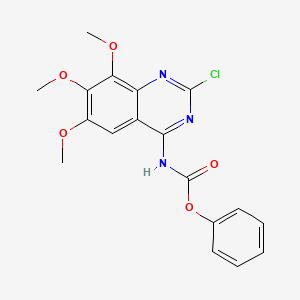
![2-[(3-Phenyl-1,2,4-oxadiazol-5-yl)amino]benzoic acid](/img/structure/B12920417.png)
